N-(4-Methylbenzene-1-sulfonyl)furan-2-carboxamide
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Overview
Description
N-(4-Methylbenzene-1-sulfonyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a sulfonamide group attached to a methylbenzene moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzene-1-sulfonyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylbenzene-1-sulfonyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-Methylbenzene-1-sulfonyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes in microorganisms or cancer cells . The furan ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylbenzene-1-sulfonyl)furan-3-carboxamide: Similar structure but with the carboxamide group at the 3-position of the furan ring.
N-(4-Methylbenzene-1-sulfonyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-(4-Methylbenzene-1-sulfonyl)furan-2-carboxamide is unique due to its specific combination of a furan ring and a sulfonamide group, which imparts distinct chemical and biological properties . This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields of research .
Properties
CAS No. |
56059-64-4 |
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Molecular Formula |
C12H11NO4S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonylfuran-2-carboxamide |
InChI |
InChI=1S/C12H11NO4S/c1-9-4-6-10(7-5-9)18(15,16)13-12(14)11-3-2-8-17-11/h2-8H,1H3,(H,13,14) |
InChI Key |
QDFMYEYAQUYPLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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